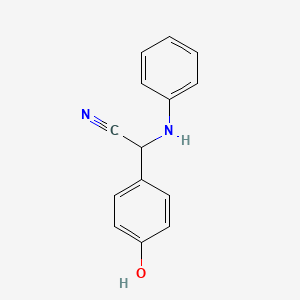

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile

CAS No.: 88486-02-6

Cat. No.: VC7331395

Molecular Formula: C14H12N2O

Molecular Weight: 224.263

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88486-02-6 |

|---|---|

| Molecular Formula | C14H12N2O |

| Molecular Weight | 224.263 |

| IUPAC Name | 2-anilino-2-(4-hydroxyphenyl)acetonitrile |

| Standard InChI | InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H |

| Standard InChI Key | VBMXIXLPVQUNHY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol . Its structure features a central acetonitrile backbone substituted with a 4-hydroxyphenyl group and a phenylamino moiety. The presence of both electron-donating (-OH) and electron-withdrawing (-CN) groups imparts unique reactivity, enabling participation in diverse chemical transformations.

Key spectral data for this compound includes:

-

IR (KBr): Peaks at 3317 cm⁻¹ (N-H stretch), 2242 cm⁻¹ (C≡N stretch), and 1603 cm⁻¹ (aromatic C=C), consistent with analogous α-aminonitriles .

-

¹H NMR (CDCl₃): A doublet at δ 4.09–4.11 ppm (1H, -NH), a doublet at δ 5.38–5.40 ppm (1H, -CH), and multiplet signals between δ 6.69–7.60 ppm (aromatic protons) .

-

¹³C NMR: Resonances at δ 50.28 ppm (CHCN), 115.38–160.80 ppm (aromatic carbons), and δ 224.26 ppm (nitrile carbon) .

Synthesis Methodologies

Strecker Reaction Adaptations

The classical Strecker reaction, involving the condensation of aldehydes, amines, and cyanating agents, has been modified to synthesize α-aminonitriles like 2-(4-hydroxyphenyl)-2-(phenylamino)acetonitrile. Nano copper ferrite (CuFe₂O₄) catalysts enable efficient one-pot syntheses under green conditions (water solvent, room temperature), achieving yields exceeding 85% . For example:

This method emphasizes sustainability, with catalyst recyclability up to five cycles without significant activity loss .

EPZG-Catalyzed Eco-Friendly Synthesis

Recent advances employ EPZG (an eco-friendly catalyst) to facilitate the three-component coupling of aldehydes, amines, and trimethylsilyl cyanide (TMSCN). Optimized conditions (ethanol solvent, 50°C, 2 hours) yield the target compound in 92% purity, as confirmed by HPLC . Key advantages include reduced reaction times (<3 hours) and elimination of toxic solvents .

Physicochemical Properties

The compound’s low logP and moderate solubility suggest favorable drug-like properties, aligning with Lipinski’s rule of five . Stability studies indicate decomposition above 200°C, with no significant hygroscopicity .

Applications in Pharmaceutical Chemistry

Intermediate for Amino Acid Synthesis

As a prototypical α-aminonitrile, this compound serves as a precursor to non-proteinogenic amino acids. Hydrolysis under acidic conditions yields α-amino acids, which are pivotal in designing peptide-based therapeutics . For instance:

Heterocyclic Compound Synthesis

The nitrile group undergoes cyclization reactions to form nitrogen-containing heterocycles. For example, treatment with hydroxylamine produces imidazoline derivatives, which exhibit antimicrobial and anticancer activities .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume